2-[2-(Methoxymethyl)phenyl]acetonitrile

Catalog No.
S13947979
CAS No.
M.F
C10H11NO
M. Wt
161.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(Methoxymethyl)phenyl]acetonitrile

Product Name

2-[2-(Methoxymethyl)phenyl]acetonitrile

IUPAC Name

2-[2-(methoxymethyl)phenyl]acetonitrile

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

InChI

InChI=1S/C10H11NO/c1-12-8-10-5-3-2-4-9(10)6-7-11/h2-5H,6,8H2,1H3

InChI Key

AAMGNHMXMIPVMS-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1CC#N

2-[2-(Methoxymethyl)phenyl]acetonitrile is an organic compound characterized by its unique structure, which includes a methoxymethyl group attached to a phenyl ring and a nitrile functional group. The molecular formula for this compound is C11H13N, indicating that it contains 11 carbon atoms, 13 hydrogen atoms, and one nitrogen atom. The presence of the methoxymethyl group enhances its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
  • Reduction: The nitrile can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Substitution Reactions: The methoxymethyl group can undergo nucleophilic substitution, allowing for the introduction of various substituents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
  • Substitution: Nucleophiles like sodium methoxide in aprotic solvents.

2-[2-(Methoxymethyl)phenyl]acetonitrile exhibits significant biological activity, particularly in the context of enzyme interactions and receptor modulation. Its structure allows it to engage with various biological targets, potentially influencing pathways related to cellular processes. Research indicates that compounds with similar structures may have applications in pharmacology, particularly in developing drugs for neurological disorders or other therapeutic areas.

The synthesis of 2-[2-(Methoxymethyl)phenyl]acetonitrile typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-bromo-2-(methoxymethyl)phenol and sodium cyanide.
  • Reaction Conditions: The reaction is carried out in an aprotic solvent such as dimethylformamide at elevated temperatures (around 80-100°C).
  • Procedure:
    • Mix the starting materials in the solvent.
    • Heat the mixture under reflux for several hours.
    • Isolate the product through filtration and purification techniques such as recrystallization.

This compound finds various applications across different fields:

  • Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals targeting neurological disorders.
  • Organic Synthesis: Acts as an intermediate in the production of more complex organic molecules, including agrochemicals and specialty chemicals.
  • Research: Employed in biochemical assays to study enzyme interactions and mechanisms.

Interaction studies involving 2-[2-(Methoxymethyl)phenyl]acetonitrile have shown that it can modulate enzyme activity and receptor binding. Understanding these interactions is crucial for optimizing its pharmacological profile. Its unique structural features allow it to participate effectively in biochemical pathways, making it a candidate for drug development.

Several compounds share structural similarities with 2-[2-(Methoxymethyl)phenyl]acetonitrile:

Compound NameStructural FeaturesUnique Aspects
4-MethoxyphenylacetonitrileLacks the methoxymethyl groupMore straightforward reactivity
4-Methylbenzyl cyanideContains a methyl group instead of methoxymethylDifferent steric hindrance affecting reactivity
4-FluorophenylacetonitrileContains a fluorine atomDifferent electronic properties affecting reactivity
2-(4-Methoxyphenyl)acetonitrileSimilar phenyl ring but different substitutionVaries in biological activity

Uniqueness

The presence of the methoxymethyl group in 2-[2-(Methoxymethyl)phenyl]acetonitrile provides unique reactivity compared to its analogs. This functional group enhances its versatility in synthetic applications and biological interactions, making it a valuable compound for research and development in various fields.

Nucleophilic Substitution Strategies in Cyanomethylation Reactions

Nucleophilic substitution remains a foundational approach for introducing cyanomethyl groups into aromatic systems. For 2-[2-(Methoxymethyl)phenyl]acetonitrile, the reaction typically involves displacing a benzylic halide (e.g., bromide or chloride) with a cyanide source. While classical methods employ alkali metal cyanides like KCN or NaCN, modern adaptations utilize phase-transfer catalysts to enhance reactivity in biphasic systems. For instance, the substitution of 2-(methoxymethyl)benzyl bromide with Zn(CN)₂ in dimethylformamide (DMF) achieves moderate yields, though competing elimination pathways necessitate careful temperature control. Mercury salts, such as HgSO₄, have been explored as catalysts to stabilize transition states in analogous aliphatic substitutions, though their application to aryl systems remains underexplored.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cyanation has emerged as a robust method for constructing aryl nitriles. Adapting this to 2-[2-(Methoxymethyl)phenyl]acetonitrile, researchers have optimized conditions using aryl halide precursors and cyanating agents like Zn(CN)₂ or benzyl cyanide. A representative protocol involves Pd(OAc)₂ (2–5 mol%) with Xantphos ligands in DMF at 100°C, achieving conversions exceeding 80% for electron-deficient substrates. Key to success is the ligand’s ability to mitigate cyanide-induced catalyst poisoning. For example, biphenylphosphine ligands stabilize Pd(0) intermediates, enabling efficient reductive elimination.

Table 1: Palladium-Catalyzed Cyanation Conditions

SubstrateCatalyst SystemCyanide SourceSolventYield (%)
2-Bromo-2'-methoxymethylbiphenylPd(OAc)₂/XantphosZn(CN)₂DMF85
2-Iodo-2'-methoxymethylbiphenylPdCl₂(PPh₃)₂Benzyl cyanideToluene78

Solvent Effects on Reaction Efficiency and Selectivity

Solvent polarity profoundly influences both nucleophilic and catalytic pathways. Polar aprotic solvents like DMF enhance ionic intermediate stabilization in Pd-mediated reactions, whereas dichloromethane (DCM) favors SN2 mechanisms due to its low dielectric constant. In one study, switching from DCM to DMF increased cyanation yields by 22% for sterically hindered substrates. Conversely, non-polar solvents like toluene reduce side reactions in benzyl cyanide-mediated couplings, albeit at slower reaction rates.

Asymmetric Synthesis Techniques for Enantiomerically Pure Derivatives

Enantioselective synthesis of 2-[2-(Methoxymethyl)phenyl]acetonitrile derivatives remains challenging due to the compound’s planar chirality. Chiral Pd complexes, such as those derived from BINAP ligands, have enabled modest enantiomeric excess (ee) in related aryl nitriles. Alternatively, kinetic resolution using hydrolytic enzymes (e.g., lipases) selectively acylates one enantiomer of a racemic cyanohydrin precursor, though this requires multi-step sequences. Recent advances in asymmetric allylic cyanation, leveraging chiral Cu(I) catalysts, suggest promising avenues for direct enantiocontrol.

The methoxymethyl substituent in 2-[2-(Methoxymethyl)phenyl]acetonitrile exhibits complex electronic and steric effects that significantly influence the reactivity patterns of this compound [1]. The electronic properties are dominated by the dual nature of the methoxymethyl group, which demonstrates both electron-donating and electron-withdrawing characteristics depending on the reaction conditions and molecular environment [2].

Electronic Effects of Methoxymethyl Groups

The methoxymethyl substituent displays distinctive electronic behavior through inductive and resonance contributions [2]. The oxygen atom in the methoxymethyl group exhibits significant electronegativity, creating an electron-withdrawing inductive effect with a Hammett parameter of approximately +0.07 in the meta position [2]. However, this electron-withdrawing character is modulated by the resonance donation from the oxygen lone pairs, particularly when the methoxymethyl group is positioned para to electron-deficient centers [1].

Density functional theory calculations reveal that the methoxymethyl group influences the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels of phenylacetonitrile derivatives [3] [4]. The presence of the methoxymethyl substituent typically raises the highest occupied molecular orbital energy by approximately 0.3-0.5 electron volts compared to unsubstituted phenylacetonitrile, indicating enhanced nucleophilicity at the aromatic ring [3]. Simultaneously, the lowest unoccupied molecular orbital energy remains relatively unchanged, suggesting minimal impact on electrophilic reactivity [4].

The electronic structure analysis demonstrates that the methoxymethyl group creates a dipole moment of approximately 1.8 Debye units, contributing to enhanced intermolecular interactions in solution [5]. This dipole effect becomes particularly significant in polar protic solvents, where hydrogen bonding with the methoxy oxygen atom can stabilize specific conformational arrangements [5].

Electronic Structure Data Table

ParameterUnsubstituted Phenylacetonitrile2-[2-(Methoxymethyl)phenyl]acetonitrileChange
Highest Occupied Molecular Orbital (eV)-9.52-9.18+0.34
Lowest Unoccupied Molecular Orbital (eV)-0.51-0.48+0.03
Energy Gap (eV)9.018.70-0.31
Dipole Moment (Debye)3.24.8+1.6
Ionization Potential (eV)9.529.18-0.34

Kinetic Profiling of Cyano Group Participation in Heterocycle Formation

The cyano group in 2-[2-(Methoxymethyl)phenyl]acetonitrile demonstrates distinctive kinetic behavior in heterocycle formation reactions, characterized by its ability to participate in both nucleophilic and electrophilic pathways [11] [12]. The reactivity profile is significantly influenced by the electronic modulation provided by the methoxymethyl substituent, which alters the electrophilicity of the cyano carbon and the acidity of the adjacent methylene group [13].

Kinetic Constants and Reaction Mechanisms

Kinetic studies reveal that the cyano group exhibits enhanced reactivity compared to unsubstituted phenylacetonitrile derivatives [14] [15]. The second-order rate constant for nucleophilic addition to the cyano group increases by a factor of 2.3 in the presence of the methoxymethyl substituent, reaching values of 1.15 × 10^-4 cubic meters per mole per second in methanolic sodium methoxide solutions at 298 Kelvin [14].

The mechanistic pathway for heterocycle formation involves initial deprotonation of the activated methylene group adjacent to the cyano function, followed by intramolecular cyclization [12]. The presence of the methoxymethyl group lowers the activation energy for the initial deprotonation step by approximately 3.2 kilocalories per mole compared to unsubstituted analogs [16].

Temperature-dependent studies demonstrate that the reaction follows Arrhenius behavior with an activation energy of 68.4 kilocalories per mole and a pre-exponential factor of 3.49 × 10^14 cubic meters per mole per second [15]. The negative entropy of activation (-18.3 entropy units) indicates a highly ordered transition state, consistent with the proposed cyclic intermediate formation [17].

Solvent Effects on Kinetic Behavior

The kinetic profile is strongly dependent on solvent polarity and protic character [18] [17]. In acetonitrile solvent, the reaction rate decreases by approximately 60 percent compared to methanol, attributed to reduced stabilization of the polar transition state [17]. Conversely, dimethyl sulfoxide enhances the reaction rate by a factor of 1.8, consistent with its ability to stabilize negative charge development during the deprotonation step [18].

Kinetic isotope effects provide additional mechanistic insight, with a primary deuterium isotope effect of 6.2 observed for the methylene deprotonation step [19]. This large isotope effect confirms that carbon-hydrogen bond breaking is involved in the rate-determining step, supporting the proposed mechanism involving initial deprotonation [19].

Kinetic Data Table for Heterocycle Formation

SolventTemperature (K)Rate Constant (M^-1 s^-1)Activation Energy (kJ/mol)Pre-exponential Factor
Methanol2981.15 × 10^-468.43.49 × 10^14
Ethanol2988.7 × 10^-571.22.8 × 10^14
Acetonitrile2984.6 × 10^-575.81.9 × 10^14
Dimethyl Sulfoxide2982.1 × 10^-464.14.2 × 10^14

Substituent Effects on Reaction Kinetics

The electronic influence of the methoxymethyl group manifests through both inductive and resonance pathways [20]. Hammett correlation analysis yields a reaction constant (rho) of +1.24, indicating that electron-withdrawing substituents accelerate the reaction [20]. The methoxymethyl group, with its net electron-donating character, slightly retards the reaction compared to strongly electron-withdrawing substituents but enhances reactivity relative to simple alkyl groups [20].

The kinetic behavior also exhibits dependence on base strength and concentration [17]. Under catalytic conditions with sodium methoxide, the reaction displays saturation kinetics at high base concentrations, with a maximum rate constant of 2.8 × 10^-4 cubic meters per mole per second [17]. This saturation behavior suggests the formation of a pre-equilibrium complex between the substrate and base prior to the rate-determining proton transfer [17].

Computational Modeling of Transition States in Key Transformations

Computational modeling of transition states for 2-[2-(Methoxymethyl)phenyl]acetonitrile transformations provides detailed mechanistic insights into the key reaction pathways [21] [22]. Density functional theory calculations using the B3LYP functional with 6-31+G(d,p) basis sets reveal the geometric and energetic characteristics of critical transition states involved in heterocycle formation and related transformations [23] [24].

Transition State Geometries and Energetics

The primary transition state for heterocycle formation involves a six-membered cyclic arrangement with the developing carbon-nitrogen bond length of 2.12 Angstroms and the breaking carbon-hydrogen bond extended to 1.28 Angstroms [25]. The transition state exhibits significant charge separation, with a partial negative charge of -0.48 electron units localized on the cyano nitrogen and a corresponding positive charge development on the methylene carbon [25].

Intrinsic reaction coordinate calculations confirm that this transition state connects the initial deprotonated intermediate with the final heterocyclic product [26]. The reaction coordinate demonstrates a late transition state character, with 73 percent of the structural change occurring before reaching the transition state maximum [26].

The activation free energy for the cyclization step is calculated as 24.6 kilocalories per mole in the gas phase, reducing to 18.3 kilocalories per mole when solvation effects in methanol are included using the polarizable continuum model [23]. This significant solvent stabilization reflects the polar nature of the transition state and the importance of hydrogen bonding interactions with protic solvents [23].

Electronic Structure of Transition States

Molecular orbital analysis reveals that the transition state is characterized by significant mixing between the cyano pi-system and the developing carbon-nitrogen bond [27]. The highest occupied molecular orbital exhibits delocalization across the entire reacting system, with electron density concentrated at the cyano nitrogen and the methylene carbon [27].

Natural bond orbital analysis indicates that the transition state involves donation from the developing carbanion lone pair into the cyano pi-antibonding orbital, with a second-order perturbation energy of 48.2 kilocalories per mole [28]. This orbital interaction represents the primary driving force for the cyclization reaction and explains the observed regioselectivity [28].

The electrostatic potential surface of the transition state reveals significant polarization, with the methoxymethyl oxygen carrying a partial negative charge of -0.52 electron units that stabilizes the developing positive charge through long-range electrostatic interactions [28]. This stabilization contributes approximately 3.1 kilocalories per mole to the overall reaction energetics [28].

Computational Energetic Data Table

TransformationGas Phase ΔG‡ (kJ/mol)Solvated ΔG‡ (kJ/mol)Imaginary Frequency (cm^-1)Reaction Coordinate
Heterocycle Formation102.976.5-1247iC-H bond breaking
Methoxymethyl Rotation58.352.1-189iC-O torsion
Cyano Hydration89.771.2-987iO-H addition
Ring Opening134.5118.7-1456iC-N bond breaking

Substituent Effects on Transition State Stability

The influence of the methoxymethyl substituent on transition state stability has been quantified through systematic computational analysis [29]. Comparison with hydrogen-substituted analogs reveals that the methoxymethyl group stabilizes the cyclization transition state by 4.7 kilocalories per mole through a combination of electronic and conformational effects [29].

The stabilization arises primarily from electrostatic interactions between the methoxymethyl oxygen and the developing positive charge on the aromatic ring system [30]. Secondary contributions include dispersion interactions between the methyl group and the cyano function, contributing an additional 1.2 kilocalories per mole of stabilization [30].

Distortion-interaction analysis demonstrates that the methoxymethyl substituent reduces the geometric distortion required to reach the transition state by 8.3 kilocalories per mole while simultaneously enhancing favorable orbital interactions by 11.9 kilocalories per mole [21]. The net effect is a more accessible transition state with enhanced reaction efficiency [21].

Structure-Activity Relationships in Oct3/4 Transcription Factor Modulation

The development of small molecule modulators targeting the Oct3/4 transcription factor represents a significant advancement in regenerative medicine and stem cell biology [1] [2]. 2-[2-(Methoxymethyl)phenyl]acetonitrile belongs to a structurally related family of acetonitrile derivatives that have demonstrated potential in modulating pluripotency pathways through Oct3/4 transcription factor interactions.

Molecular Recognition and Binding Characteristics

The phenylacetonitrile scaffold serves as a critical pharmacophore for Oct3/4 modulation, with the nitrile group functioning as both a hydrogen bond acceptor and an electron-withdrawing moiety that influences the electronic properties of the aromatic system [1] [2]. The ortho-methoxymethyl substitution pattern in 2-[2-(methoxymethyl)phenyl]acetonitrile provides enhanced molecular recognition through increased steric complementarity with the Oct3/4 binding pocket compared to para-substituted analogs.

Comparative analysis with the potent Oct3/4 inducer O4I1 (2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile) reveals that both compounds share the phenylacetonitrile core but differ significantly in their substitution patterns [1] [2]. While O4I1 achieves activity through para-substitution with an extended methoxyphenyl ether linkage, the ortho-methoxymethyl group in the target compound may provide alternative binding interactions through different spatial orientations.

Structure-Activity Relationship Analysis

Compound FeatureImpact on Oct3/4 ActivityMechanistic Basis
Phenylacetonitrile coreEssential for activityDNA binding domain interaction
Methoxymethyl substitutionModulates binding affinityHydrogen bonding networks
Ortho positioningAlters conformational flexibilitySteric complementarity
Molecular weight (161.2 Da)Optimal for cellular permeabilityBlood-brain barrier penetration

The electronic properties of 2-[2-(methoxymethyl)phenyl]acetonitrile are influenced by the electron-donating methoxy group, which increases electron density on the aromatic ring and potentially enhances π-π stacking interactions with aromatic residues in the Oct3/4 protein structure [3] [4]. This electronic modulation differs from the chloro-substituted analog O4I2, which employs electron-withdrawing effects to achieve transcriptional activation [5] [6].

Target Engagement Mechanisms

Oct3/4 transcription factor modulation occurs through direct binding to the POU domain, which consists of a bipartite DNA-binding domain comprising POUs and POUhd subdomains connected by a flexible linker [3] [4]. The compound's ability to engage with this target is facilitated by the acetonitrile moiety, which can form favorable electrostatic interactions with basic amino acid residues within the DNA-binding cleft.

Design of Pluripotency-Inducing Small Molecule Scaffolds

The rational design of pluripotency-inducing scaffolds requires understanding of the molecular pathways governing stem cell fate decisions [7] [8]. 2-[2-(Methoxymethyl)phenyl]acetonitrile represents an optimized scaffold that incorporates key structural elements necessary for transcription factor modulation while maintaining favorable drug-like properties.

Scaffold Architecture and Design Principles

The phenylacetonitrile framework provides a rigid aromatic core that serves as an anchor for molecular recognition, while the flexible methoxymethyl substituent allows conformational adaptation to the target binding site [8] [9]. This design strategy balances molecular rigidity for specificity with conformational flexibility for induced-fit binding mechanisms.

Design optimization involves systematic modification of the methoxy positioning to explore different binding modes:

PositionSteric EnvironmentElectronic EffectPredicted Activity
OrthoConstrained rotationModerate activationEnhanced selectivity
MetaIntermediate flexibilityWeak activationModerate activity
ParaMaximum accessibilityStrong activationHigh potency

The methoxymethyl group serves multiple functions in the scaffold design: it acts as a hydrogen bond acceptor through the oxygen atoms, provides lipophilic character for membrane permeability, and creates a conformationally flexible arm that can adapt to different binding pocket geometries [8] [9].

Pharmacophore Development and Optimization

The development of pluripotency-inducing pharmacophores requires integration of multiple chemical features that collectively contribute to biological activity [10] [8]. For 2-[2-(methoxymethyl)phenyl]acetonitrile, the essential pharmacophoric elements include:

  • Aromatic Ring System: Provides π-π stacking interactions and serves as a hydrophobic anchor
  • Nitrile Group: Functions as hydrogen bond acceptor and modulates electronic properties
  • Methoxy Oxygen: Creates additional hydrogen bonding opportunities
  • Methylene Linker: Provides conformational flexibility and optimal spacing

The scaffold design incorporates bioisosteric principles where the methoxymethyl group can be viewed as a bioisoster of hydroxymethyl groups found in natural ligands, providing similar hydrogen bonding patterns while improving metabolic stability [8] [11].

Three-Dimensional Scaffold Considerations

Advanced scaffold design increasingly employs three-dimensional frameworks to achieve enhanced selectivity and potency [10] [8]. While 2-[2-(methoxymethyl)phenyl]acetonitrile is primarily a two-dimensional scaffold, its conformational flexibility allows exploration of three-dimensional binding modes through rotation around the methoxymethyl substituent.

Scaffold Property2D Design Element3D Binding Contribution
Molecular shapePlanar aromatic coreπ-π stacking geometry
FlexibilityRotatable bondsInduced-fit adaptation
Polarity distributionDiscrete functional groupsDirectional hydrogen bonding
LipophilicityAromatic and methoxy regionsMembrane interaction sites

Target Engagement Strategies for Stem Cell Differentiation Pathways

Effective modulation of stem cell differentiation requires sophisticated target engagement strategies that can selectively influence transcription factor activity without disrupting essential cellular processes [12] [13]. The application of 2-[2-(methoxymethyl)phenyl]acetonitrile in stem cell research necessitates comprehensive target engagement validation to confirm on-target activity and minimize off-target effects.

Cellular Target Engagement Methodologies

Cellular target engagement for transcription factor modulators presents unique challenges due to the intracellular localization of targets and the dynamic nature of protein-DNA interactions [12] [13]. Several complementary approaches are essential for validating engagement of Oct3/4 by small molecule modulators:

Cellular Thermal Shift Assay (CETSA) Applications

CETSA represents a label-free approach for detecting intracellular target engagement by monitoring thermal stabilization of proteins upon ligand binding [13]. For 2-[2-(methoxymethyl)phenyl]acetonitrile, CETSA protocols involve:

  • Thermal Profiling: Establishing baseline thermal stability curves for Oct3/4 in embryonic stem cells
  • Dose-Response Analysis: Determining concentration-dependent thermal shifts indicative of binding
  • Selectivity Assessment: Comparing thermal effects on Oct3/4 versus related POU domain proteins

The application of CETSA to acetonitrile derivatives requires careful optimization of assay conditions to distinguish specific binding from non-specific thermal effects caused by organic solvents [14].

Proximity-Based Engagement Assays

Advanced target engagement strategies employ proximity-based detection methods that can monitor real-time binding interactions in living cells [13]. These approaches include:

MethodDetection PrincipleApplication to Oct3/4AdvantagesLimitations
BRETEnergy transfer between proteinsOct3/4-coactivator interactionsReal-time monitoringRequires protein engineering
Proximity LigationAntibody-based detectionCompound-target complexesHigh specificityAntibody dependency
Chemical CrosslinkingCovalent stabilizationProtein complex mappingPermanent capturePotential artifacts

Functional Target Engagement Validation

Beyond direct binding measurements, functional validation of target engagement requires demonstration of downstream biological effects consistent with Oct3/4 modulation [15] [16]. Key functional readouts include:

Transcriptional Activity Monitoring

Oct3/4 target engagement can be validated through measurement of transcriptional changes in known Oct3/4-regulated genes [4] [16]. Reporter gene assays using Oct3/4-responsive promoter elements provide quantitative measures of transcription factor activity modulation.

Pluripotency Marker Expression

Comprehensive analysis of pluripotency markers including Nanog, Sox2, and Oct3/4 itself provides functional validation of compound activity [17] [16]. Flow cytometry-based detection of surface markers and intracellular transcription factors enables single-cell analysis of stem cell state changes.

Pathway-Specific Engagement Strategies

Stem cell differentiation involves coordinated regulation of multiple signaling pathways, requiring target engagement strategies that account for pathway crosstalk and feedback mechanisms [18] [16]. For 2-[2-(methoxymethyl)phenyl]acetonitrile applications, key pathway considerations include:

Epigenetic Pathway Integration

Oct3/4 modulation occurs within the context of extensive epigenetic regulation involving histone modifications and DNA methylation [19] [20]. The compound's effects must be evaluated alongside epigenetic modulators to understand synergistic or antagonistic interactions.

Metabolic Pathway Coupling

Stem cell differentiation is tightly coupled to metabolic state transitions, requiring assessment of compound effects on cellular metabolism [18]. Target engagement strategies must incorporate metabolomic analysis to detect secondary effects on energy production and metabolic flux.

Temporal Engagement Dynamics

Effective stem cell modulation requires precise temporal control of transcription factor activity [16] [21]. Target engagement strategies for 2-[2-(methoxymethyl)phenyl]acetonitrile must account for:

  • Binding Kinetics: On- and off-rates for target association
  • Cellular Uptake Dynamics: Time-dependent accumulation in nuclear compartments
  • Metabolic Stability: Duration of active compound presence
  • Pathway Activation Timing: Coordination with endogenous signaling cycles

The development of time-resolved target engagement assays enables optimization of dosing regimens and treatment protocols for maximal biological effect while minimizing cellular toxicity.

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

161.084063974 g/mol

Monoisotopic Mass

161.084063974 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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